Quinidine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

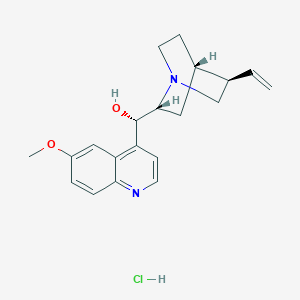

Structure

3D Structure of Parent

属性

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-VJAUXQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85135-88-2, 1668-99-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85135-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Quinidine Hydrochloride on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Quinidine (B1679956), a Class Ia antiarrhythmic agent, modulates cardiac electrophysiology primarily through its interaction with several key ion channels.[1][2][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its complex pharmacology.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine's primary antiarrhythmic effect stems from its blockade of multiple cardiac ion channels, which alters the cardiac action potential.[1] It is not a selective channel blocker; its clinical efficacy and proarrhythmic potential are a direct result of its combined effects on sodium, potassium, and to a lesser extent, calcium channels.[1][2]

Sodium (Na+) Channel (Nav1.5) Blockade

As a Class Ia agent, quinidine's principal mechanism is the blockade of the fast inward sodium current (INa), which is mediated by the Nav1.5 channel isoform predominant in the heart.[1][3][4]

-

State-Dependent Blockade: Quinidine exhibits "use-dependent" or "state-dependent" blockade, meaning its affinity for the Na+ channel is highest when the channel is in the open or inactivated state, rather than the resting state.[1][2] This property causes its effects to be more pronounced at higher heart rates.[2] Cryo-electron microscopy studies have shown that quinidine binds within the channel's pore, directly obstructing the ion permeation pathway.[5][6][7] This binding also induces a conformational change that tightens the intracellular gate, further blocking ion flow.[5][8]

-

Electrophysiological Effects: By blocking INa, quinidine reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential.[1][2] This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][9]

Potassium (K+) Channel Blockade

Quinidine's effect on potassium channels is critical to its pharmacological profile, contributing to both its antiarrhythmic action (action potential prolongation) and its significant proarrhythmic risk (Torsades de Pointes).[2][4]

-

hERG (Kv11.1) Channel (IKr): Quinidine is a potent blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[10][11][12] This blockade is a key contributor to the prolongation of the action potential duration (APD) and the corresponding QT interval on an electrocardiogram (ECG).[2][4][13] The risk of Torsades de Pointes is strongly associated with excessive IKr blockade.[10]

-

Other Potassium Channels: Quinidine also inhibits several other potassium currents, including:

Calcium (Ca2+) Channel Blockade

Quinidine exerts a weaker blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[1][2][9][16] This action can lead to a negative inotropic (reduced contractility) effect.[1]

Other Pharmacological Effects

-

Anticholinergic (Vagolytic) Activity: Quinidine blocks muscarinic M2 receptors, which can increase heart rate and atrioventricular (AV) conduction.[1] This effect can sometimes counteract its direct depressant actions on cardiac conduction.

Quantitative Data: Inhibitory Effects of Quinidine

The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. Values can vary based on the experimental model and conditions.

Table 1: Quinidine Blockade of Cardiac Sodium Channels

| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |

|---|---|---|---|---|

| Nav1.5 / INa (peak) | IC50 | 28.9 ± 2.2 | HEK293 cells | [17] |

| Nav1.5 / INa | IC50 (equilibrium) | 40 | Rat cardiac myocytes | [18] |

| Nav1.5 / INa | KD (nonactivated state) | 10 | Rat cardiac myocytes | [18] |

| Nav1.5 / INa | KD (activated state) | 433 | Rat cardiac myocytes |[18] |

Table 2: Quinidine Blockade of Cardiac Potassium Channels

| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |

|---|---|---|---|---|

| hERG / IKr | IC50 | 0.8 ± 0.1 | Xenopus oocytes | [1] |

| hERG / IKr | IC50 | 3.00 ± 0.03 | Xenopus oocytes | [12][19] |

| hERG / IKr | IC50 | 0.41 ± 0.04 | Mammalian (unspecified) | [20] |

| Kv1.5 / IKur | IC50 | 10 | HL-1 atrial myocytes | [1][14] |

| Kv2.1 | IC50 | 20 | HL-1 cells | [1][14] |

| IK1 (pediatric) | IC50 | 4.1 | Human atrial myocytes | [21] |

| IK1 (adult) | IC50 | 42.6 | Human atrial myocytes | [21] |

| RHK1 / Ito | IC50 | 875 (at +60 mV) | Xenopus oocytes |[15] |

Table 3: Quinidine Blockade of Cardiac Calcium Channels

| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |

|---|

| Cav1.2 / ICaL | - | Blockade observed, but specific IC50 values are not consistently reported in the literature.[1][22] | Canine ventricular myocytes[16] | - |

Key Experimental Protocols

The primary technique for quantifying the effects of quinidine on cardiac ion channels is patch-clamp electrophysiology .[1]

Whole-Cell Patch-Clamp Electrophysiology Protocol

This method is used to measure ionic currents from an entire cell, either an isolated cardiomyocyte or a cell from a heterologous expression system (e.g., HEK293, CHO cells) engineered to express a specific ion channel.[1]

-

Cell Preparation:

-

Solutions:

-

Internal (Pipette) Solution: Mimics the intracellular ionic environment. Typically contains high K+, low Na+, a pH buffer (e.g., HEPES), and a Ca2+ chelator (e.g., EGTA) to control intracellular signaling.

-

External (Bath) Solution: Mimics the extracellular fluid. Typically contains physiological concentrations of NaCl, KCl, CaCl2, MgCl2, and a pH buffer.

-

-

Recording:

-

A glass micropipette (resistance 2-5 MΩ) filled with the internal solution is pressed against the cell membrane.[1]

-

Gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).[23]

-

A brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration.[1][23][24] This allows the amplifier to control the cell's membrane potential and measure the resulting currents.[24]

-

-

Voltage-Clamp Protocols:

-

The cell's membrane potential is held at a specific level (holding potential).

-

A series of voltage steps (the "protocol") are applied to elicit channel gating (activation, inactivation, deactivation). The specific protocol is designed to isolate the current of interest. For example, to measure IKr (hERG), a depolarizing pulse is applied to open the channels, followed by a repolarizing step to measure the characteristic large "tail current."[23]

-

-

Drug Application & Data Analysis:

-

Baseline currents are recorded.

-

The external solution is switched to one containing a known concentration of quinidine hydrochloride.[23]

-

The voltage-clamp protocol is repeated, and the resulting currents are recorded.

-

The percentage of current inhibition is calculated. By testing a range of concentrations, a dose-response curve is generated to determine the IC50 value.[23]

-

Visualizations

Signaling and Logical Relationship Diagrams

Caption: State-dependent blockade of Nav1.5 channels by quinidine.

Caption: Quinidine's multi-channel effects on the cardiac action potential.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinidine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

- 4. What is the mechanism of Hydrothis compound? [synapse.patsnap.com]

- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EMDB-0942: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. docs.axolbio.com [docs.axolbio.com]

The Stereochemical Nuances of Quinidine Hydrochloride: A Deep Dive into its Biological Activity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of quinidine (B1679956) hydrochloride and its profound impact on its biological activity. Quinidine, a Class IA antiarrhythmic agent and a historical antimalarial drug, presents a compelling case study in the importance of stereoisomerism in pharmacology. This document delves into the molecule's structural intricacies, its multi-faceted mechanism of action, and the experimental methodologies used to elucidate its pharmacodynamics.

The Stereochemical Landscape of Quinidine

Quinidine is a diastereomer of quinine, another cinchona alkaloid.[1] Both molecules share the same molecular formula, C₂₀H₂₄N₂O₂, but differ in their three-dimensional arrangement at two of their five stereocenters.[2] This subtle distinction in stereochemistry is the cornerstone of their differing pharmacological profiles.

The quinidine molecule is characterized by a quinoline (B57606) and a quinuclidine (B89598) ring system linked by a hydroxymethylene bridge. The absolute configuration of the chiral centers in quinidine is crucial for its interaction with biological targets.

Table 1: Stereochemical Configuration of Quinidine vs. Quinine

| Chiral Center | Quinidine Configuration | Quinine Configuration |

| C8 | R | S |

| C9 | S | R |

This difference in spatial arrangement, particularly at the C8 and C9 positions, dictates the orientation of the hydroxyl and quinoline groups, which are critical for binding to ion channels and other molecular targets.

Biological Activity and Mechanism of Action

Quinidine's primary therapeutic application is as a Class IA antiarrhythmic agent, where it acts as a broad-spectrum ion channel blocker.[3][4] Its biological activity also extends to antimalarial effects and enzyme inhibition.

Antiarrhythmic Activity: A Multi-Ion Channel Blockade

The antiarrhythmic effects of quinidine are primarily attributed to its ability to block voltage-gated sodium and potassium channels in cardiomyocytes.[3] This blockade alters the cardiac action potential, thereby suppressing abnormal heart rhythms.

-

Sodium Channel (Nav1.5) Blockade: Quinidine exhibits a use-dependent blockade of the fast inward sodium current (INa).[3] This means its blocking effect is more pronounced at higher heart rates. By inhibiting INa, quinidine slows the rate of depolarization (Phase 0) of the cardiac action potential, reduces the maximum upstroke velocity (Vmax), and consequently slows conduction velocity in the heart.[5]

-

Potassium Channel Blockade: Quinidine blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the transient outward current (Ito).[3][6][7] The inhibition of these potassium currents prolongs the duration of the cardiac action potential and the effective refractory period, which contributes to its antiarrhythmic effect but also carries a risk of proarrhythmic events like Torsades de Pointes.[8]

The following diagram illustrates the primary signaling pathway affected by quinidine in a cardiac myocyte.

Antimalarial Activity

Historically, quinidine has been used to treat malaria, particularly severe cases caused by Plasmodium falciparum.[9] Its mechanism of action is believed to be similar to that of quinine, involving the inhibition of hemozoin biocrystallization in the malaria parasite.[10] This leads to the accumulation of toxic heme, which ultimately kills the parasite.

Enzyme Inhibition

Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[11][12] This interaction is clinically significant as it can lead to drug-drug interactions by altering the metabolism of other drugs that are substrates for this enzyme.

Quantitative Analysis of Biological Activity

The potency of quinidine's interaction with its molecular targets is quantified by various parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ).

Table 2: Quantitative Data on Quinidine Hydrochloride's Biological Activity

| Target | Parameter | Value (µM) | Biological System | Reference |

| Peak Nav1.5 Current | IC₅₀ | 28.9 ± 2.2 | HEK293 cells | [13][14] |

| Late Nav1.5 Current | IC₅₀ | 12.0 ± 0.7 | Rabbit ventricular myocytes | [8] |

| IKr (hERG) | IC₅₀ | 4.5 ± 0.3 | Rabbit ventricular myocytes | [8] |

| IK (Delayed Rectifier) | IC₅₀ | 11.4 | Rat ventricular myocytes | [6] |

| Ito (Transient Outward) | IC₅₀ | 17.6 | Rat ventricular myocytes | [6] |

| General K⁺ Channel | IC₅₀ | 19.9 | Not specified | [2] |

| CYP2D6 | Kᵢ | 0.027 | Yeast microsomes | [11] |

Experimental Protocols

The characterization of quinidine's biological activity relies on a suite of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channels.

Methodology:

-

Cell Preparation: Individual cardiomyocytes are isolated from cardiac tissue or cell lines (e.g., HEK293) stably expressing the ion channel of interest are cultured.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents.

-

Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effect of quinidine on channel activity, including parameters like IC₅₀.

The following diagram outlines the general workflow for a patch-clamp experiment.

In Vitro Antimalarial Susceptibility Testing

The efficacy of quinidine against P. falciparum is typically assessed using in vitro culture techniques.

Methodology:

-

Parasite Culture: P. falciparum is cultured in human red blood cells in a specialized medium.

-

Drug Dilution: A series of concentrations of this compound are prepared.

-

Incubation: The cultured parasites are exposed to the different drug concentrations for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Assessment: Parasite growth is measured using various methods, such as microscopy (counting parasitemia), radioisotope incorporation, or colorimetric assays (e.g., SYBR Green I).

-

IC₅₀ Determination: The concentration of quinidine that inhibits parasite growth by 50% is calculated.

Conclusion

The stereochemistry of this compound is inextricably linked to its biological activity. Its specific three-dimensional structure allows for a multi-faceted interaction with various ion channels and enzymes, leading to its therapeutic effects as an antiarrhythmic and antimalarial agent, as well as its potential for drug-drug interactions. A thorough understanding of its stereochemical properties and the quantitative aspects of its biological interactions, as detailed in this guide, is essential for researchers and clinicians working to optimize its therapeutic use and to design novel, more selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Quinidine - Wikipedia [en.wikipedia.org]

- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo modulation of CYP enzymes by quinidine and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of quinidine hydrochloride monohydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Quinidine (B1679956) Hydrochloride Monohydrate

Introduction

Quinidine hydrochloride monohydrate is the monohydrochloride, monohydrate salt of quinidine, a Class Ia antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine.[1][2] Originally derived from the bark of the cinchona tree, it has a long history in the management of cardiac arrhythmias.[1] Its primary therapeutic action involves the blockade of multiple cardiac ion channels, which alters the cardiac action potential.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound monohydrate. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows to support research, development, and quality control activities.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound monohydrate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | [4][5] |

| Synonyms | Quinidine monohydrochloride monohydrate | [4][6] |

| CAS Number | 6151-40-2 | [4][5] |

| Molecular Formula | C20H27ClN2O3 | [4][5][6] |

| Molecular Weight | 378.89 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or lustrous needles | [2][4] |

Quantitative Physical Data

Quantitative data are critical for formulation, stability, and bioavailability studies. The following tables provide key physical property values for this compound monohydrate.

Table 1: Physicochemical Properties

| Property | Value(s) | Conditions | Source(s) |

| Melting Point | 170-175 °C | Not Specified | [4][7] |

| ~172 °C | Not Specified | [4][8] | |

| pKa | 5.4 and 10.0 | 20°C | [4] |

| 9.05 (Strongest Basic) | Not Specified | [4] | |

| LogP | 3.44 | Not Specified | [4] |

| Specific Optical Rotation | +258° | 17°C (in alcohol) | [9] |

| +230° | 15°C (c=1.8 in chloroform) | [9] |

Table 2: Solubility Profile

| Solvent | Solubility | Temperature | pH | Source(s) |

| Water | 10 mg/mL (26.39 mM) | 25°C | Not Specified | [4] |

| >56.8 µg/mL | Not Specified | 7.4 | [5] | |

| DMSO | 76 mg/mL (200.58 mM) | 25°C | Not Specified | [4] |

| Ethanol | 76 mg/mL (200.58 mM) | 25°C | Not Specified | |

| Chloroform | 1 g in 1.6 mL | Not Specified | Not Specified | [7] |

| Methanol | Very soluble | Not Specified | Not Specified | [4][7] |

Chemical Properties and Mechanism of Action

Quinidine is a dibasic compound whose antiarrhythmic effects stem from its ability to block multiple ion channels within cardiomyocytes.[1][3][4] This multi-channel blockade is the cornerstone of its Class Ia classification.

The primary mechanism of action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][10] This blockade is use-dependent, meaning its effectiveness increases at higher heart rates.[1][3] In addition to its effect on sodium channels, quinidine also blocks several potassium channels (including IKr, IKs, and IK1) and L-type calcium channels (ICaL).[1][3] This combined action prolongs the action potential duration and the QT interval on an electrocardiogram.[1][3] Furthermore, quinidine exhibits anticholinergic (vagolytic) properties by blocking muscarinic M2 receptors.[3]

References

- 1. Quinidine - Wikipedia [en.wikipedia.org]

- 2. CAS 6151-40-2: this compound monohydrate [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound monohydrate | C20H27ClN2O3 | CID 16219921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6151-40-2 [chemicalbook.com]

- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 56-54-2・Quinidine・176-00111[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

Quinidine Hydrochloride: An In-depth Technical Guide on its Potassium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinidine (B1679956) hydrochloride's role as a potassium channel blocker, a critical aspect of its antiarrhythmic activity. Quinidine, a class Ia antiarrhythmic agent, exerts its effects by modulating various ion channels, with its interaction with potassium channels being paramount to its therapeutic and proarrhythmic actions. This document details the inhibitory concentrations (IC50) of quinidine on key cardiac potassium channels, outlines the experimental methodologies used to determine these values, and visualizes the associated molecular interactions and workflows.

Quantitative Analysis of Quinidine's Potassium Channel Inhibition

Quinidine's interaction with potassium channels is complex, exhibiting varying affinities for different channel subtypes. The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of this blockade. The following table summarizes the IC50 values of quinidine for several key cardiac potassium channels, as determined in various experimental systems. It is important to note that these values can differ based on the expression system, recording conditions, and specific voltage protocols utilized.

| Potassium Channel Current | Channel Subtype | Experimental System | IC50 (µM) | Reference(s) |

| Rapid Delayed Rectifier (IKr) | hERG | tsA201 cells | 0.41 ± 0.04 | [1] |

| hERG | Ltk- cells | 0.8 ± 0.1 | [2][3] | |

| hERG | Xenopus oocytes | 3.00 ± 0.03 | [2][3] | |

| Ultra-rapid Delayed Rectifier (IKur) | Kv1.5 | Human atrial myocytes | 5 - 7 | [4][5] |

| hKv1.5 | HEK cells | 7.2 (Kd at +60 mV) | [6][7] | |

| Transient Outward Current (Ito) | Adult Human Atrial Myocytes | Human atrial myocytes | 21.8 | [4] |

| Pediatric Human Atrial Myocytes | Human atrial myocytes | 112.2 | [4] | |

| Rat Ventricular Myocytes | Rat ventricular myocytes | 17.6 (normal K+), 17.3 (hypokalemic) | [8] | |

| Inwardly Rectifying K+ Current (IK1) | Rat Ventricular Myocytes | Rat ventricular myocytes | Not specified, higher concentrations required | [8] |

| Slow Delayed Rectifier (IKs) | KCNQ1/KCNE1 | Xenopus oocytes | Preferential block in rested state | [9][10] |

| Delayed Rectifier K+ Current (IK) | Rat Ventricular Myocytes | Rat ventricular myocytes | 11.4 (normal K+), 10.0 (hypokalemic) | [8] |

Core Signaling and Interaction Pathways

Quinidine's primary mechanism of action involves the blockade of multiple ion channels, which collectively alters the cardiac action potential.[11] Its effect on potassium channels, particularly the prolongation of the repolarization phase, is a key contributor to its antiarrhythmic properties.[12][13]

Experimental Protocols for IC50 Determination

The determination of quinidine's IC50 values on potassium channels predominantly relies on patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in single cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of quinidine on a specific potassium current and determine its IC50.

Cell Preparation:

-

Cell Culture: Mammalian cell lines (e.g., HEK293, Ltk-) stably or transiently expressing the potassium channel of interest are cultured under standard conditions.[1][2][3] Alternatively, primary cells such as human atrial myocytes can be isolated.[4]

-

Dissociation: For primary cells, enzymatic dissociation is performed to obtain single myocytes.

-

Plating: Cells are plated onto glass coverslips for recording.

Electrophysiological Recording:

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose), adjusted to a physiological pH.

-

Internal Solution (Pipette): Contains a high concentration of potassium (e.g., KCl or K-gluconate), EGTA to buffer calcium, HEPES, and ATP, also adjusted to a physiological pH.

-

-

Giga-seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

Drug Application and Data Acquisition:

-

Voltage Protocol: A specific voltage protocol is applied to elicit the potassium current of interest. For example, to measure hERG currents, a depolarizing pulse to activate the channels is followed by a repolarizing step to measure the tail current, which is where the effect of the drug is often quantified.[2][3]

-

Baseline Recording: The potassium current is recorded in the absence of quinidine.

-

Drug Perfusion: The external solution is exchanged for one containing a known concentration of this compound.

-

Recording in Presence of Drug: The potassium current is recorded again after the drug has reached a steady-state effect.

-

Concentration-Response: This process is repeated for a range of quinidine concentrations.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.

Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocytes

For studies utilizing Xenopus oocytes, the two-electrode voltage clamp technique is employed. This method involves injecting cRNA encoding the potassium channel into the oocyte and, after a period of protein expression, impaling the oocyte with two microelectrodes—one for voltage sensing and one for current injection. The principles of drug application and data analysis are similar to those of whole-cell patch-clamp.[2][3]

State-Dependent Blockade of Potassium Channels

Quinidine's blockade of potassium channels is often state-dependent, meaning its affinity for the channel can vary depending on whether the channel is in a resting, open, or inactivated state. For many potassium channels, quinidine exhibits a higher affinity for the open state.

Conclusion

This compound is a potent blocker of multiple cardiac potassium channels, a characteristic that is central to its antiarrhythmic efficacy. The IC50 values vary across different potassium channel subtypes and experimental conditions, highlighting the complexity of its pharmacological profile. A thorough understanding of its interactions with these channels, quantified through meticulous electrophysiological studies, is essential for its appropriate clinical application and for guiding the development of safer and more selective antiarrhythmic therapies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

References

- 1. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Quinidine preferentially blocks the slow delayed rectifier potassium channel in the rested state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 13. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

Unraveling the Dynamics: A Technical Guide to the Use-Dependent Block of Sodium Channels by Quinidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use-dependent block of sodium channels by quinidine (B1679956) hydrochloride, a cornerstone concept in cardiac electrophysiology and pharmacology. Quinidine, a Class Ia antiarrhythmic agent, exhibits a complex interaction with voltage-gated sodium channels (Nav), a phenomenon that is critical to its therapeutic and proarrhythmic effects. This document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and provides visual representations of the underlying mechanisms and workflows.

Core Mechanism: The Modulated Receptor Hypothesis

The interaction of quinidine with sodium channels is best explained by the Modulated Receptor Hypothesis .[1] This model posits that the affinity of quinidine for the sodium channel receptor is not constant but is instead dependent on the conformational state of the channel: resting, open, or inactivated.[1] Quinidine exhibits a low affinity for the resting state of the channel and a significantly higher affinity for the open and inactivated states.[1][2] This state-dependent binding is the foundation of its use-dependent and voltage-dependent properties.

During periods of high-frequency stimulation, such as during tachyarrhythmias, sodium channels spend more time in the open and inactivated states. This increased dwell time in high-affinity states allows for the progressive accumulation of quinidine-bound channels, leading to a cumulative block of the sodium current (INa).[3] This "use-dependent" or "frequency-dependent" block is a hallmark of Class I antiarrhythmic drugs.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the interaction of quinidine with cardiac sodium channels.

| Parameter | Value | Cell Type / Conditions | Source |

| IC50 (Peak INa) | 28.9 ± 2.2 μM | HEK293 cells expressing hNav1.5 (Vhold = -95 mV) | [6] |

| IC50 (Equilibrium Binding) | 40 μM | Freshly isolated rat cardiac myocytes | [7] |

| Tonic Block | < 10% at 20 μM | Guinea pig cardiac myocytes (at -120 mV) | |

| Use-Dependent Block | > 90% reduction with a fast pulse train (at 20 μM) | Guinea pig cardiac myocytes |

Table 1: Inhibitory Concentrations and Block Characteristics of Quinidine

| Parameter | Channel State | Value | Source |

| Dissociation Constant (Kd) | Resting (Nonactivated) | 10 μM | [7] |

| Activated | 433 μM | [7] | |

| Association Rate (kon) | Resting | 14.8 ± 1.0 x 102 M-1s-1 | |

| Activated | 14.2 ± 5.7 x 106 M-1s-1 | ||

| Dissociation Rate (koff) | Resting | 0.16 ± 0.03 s-1 | |

| Activated | 63 ± 12 s-1 | ||

| Time Constant of Recovery from Block (τrecovery) | Near normal resting potential | 3 - 8 s | [2][3] |

| At -160 mV | 34 ± 10 s | ||

| At -120 mV | 90 ± 35 s |

Table 2: State-Dependent Affinity and Kinetic Parameters of Quinidine

Experimental Protocols

The primary technique for investigating the use-dependent block of sodium channels by quinidine is the whole-cell patch-clamp method.[8] This allows for the precise control of the cell membrane potential and the measurement of ionic currents.

Cell Preparation and Solutions

-

Cells: Acutely isolated cardiac myocytes (e.g., from guinea pig or rabbit ventricles) or cell lines stably expressing the cardiac sodium channel isoform (Nav1.5), such as HEK293 or CHO cells, are commonly used.[8]

-

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[9]

-

Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.[9]

-

Quinidine Hydrochloride: A stock solution is prepared and diluted to the desired final concentrations in the external solution.

Voltage-Clamp Protocols

1. Protocol for Measuring Tonic Block:

-

Holding Potential (Vh): The cell membrane is held at a very negative potential (e.g., -120 mV to -140 mV) to ensure that most sodium channels are in the resting state.

-

Test Pulse: A brief depolarizing pulse (e.g., to -20 mV for 20-50 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit the peak inward sodium current (INa).

-

Procedure: After establishing a stable baseline current, the external solution containing quinidine is perfused. The steady-state reduction in the peak INa amplitude represents the tonic block.

2. Protocol for Measuring Use-Dependent Block:

-

Holding Potential (Vh): Similar to the tonic block protocol, the cell is held at a negative potential (e.g., -100 mV to -120 mV).

-

Pulse Train: A train of depolarizing pulses (e.g., to -20 mV for 10-20 ms) is applied at a higher frequency (e.g., 1-10 Hz).

-

Procedure: The peak INa is measured for each pulse in the train. In the presence of quinidine, a progressive decrease in the current amplitude will be observed with each successive pulse. The extent and rate of this decline quantify the use-dependent block.

3. Protocol for Measuring Recovery from Use-Dependent Block:

-

Conditioning Pulse Train: A pulse train is applied as described above to induce use-dependent block.

-

Recovery Interval: Following the train, the membrane potential is returned to the holding potential for a variable duration (the recovery interval).

-

Test Pulse: A single test pulse is applied after the recovery interval to measure the fraction of channels that have recovered from the block.

-

Procedure: By varying the duration of the recovery interval, the time course of recovery from block can be determined and fitted with an exponential function to calculate the time constant of recovery (τrecovery).

Mandatory Visualizations

Signaling Pathway of Use-Dependent Block

Caption: Modulated receptor hypothesis for quinidine's use-dependent block.

Experimental Workflow for Assessing Use-Dependent Block

References

- 1. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in frequency dependence of quinidine effects on force, dV/dtmax and action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential analysis of the frequency-dependent effects of class 1 antiarrhythmic drugs according to periodical ligand binding: implications for antiarrhythmic and proarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Pharmacokinetics and Pharmacodynamics of Quinidine in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of sodium and potassium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period.[1][2] Despite its clinical use, a thorough understanding of its pharmacokinetic and pharmacodynamic profile in preclinical models is crucial for the development of safer and more effective antiarrhythmic therapies. This guide provides a comprehensive overview of the preclinical pharmacology of quinidine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of quinidine have been characterized in various preclinical species. Significant interspecies differences exist, highlighting the importance of selecting appropriate animal models for non-clinical safety and efficacy studies. Quinidine is extensively bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3][4][5] Metabolism is a major route of elimination, with hepatic biotransformation accounting for a significant portion of its clearance.[6][7] The cytochrome P450 enzyme CYP3A4 is a key player in quinidine metabolism.[8]

Data Presentation: Pharmacokinetic Parameters of Quinidine in Preclinical Models

The following tables summarize key pharmacokinetic parameters of quinidine across various preclinical species. These data are essential for designing and interpreting preclinical studies, as well as for scaling doses to predict human pharmacokinetics.

Table 1: Intravenous Pharmacokinetic Parameters of Quinidine in Various Preclinical Species

| Species | Dose | Half-Life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/min) | Reference(s) |

| Dog (Beagle) | IV Infusion | 12.0 ± 5.7 | 4.78 ± 1.11 | 0.074 ± 0.047 | [9] |

| Pony | Not Specified | - | 6.32 | - | [3] |

| Goat | Not Specified | 0.85 | - | - | [3] |

| Swine | Not Specified | - | 1.25 | - | [3] |

| Cat | Not Specified | - | - | - | [3] |

| Rabbit | IV Bolus | 2.21 ± 0.45 | - | - | [10] |

Table 2: Oral Pharmacokinetic Parameters of Quinidine in Preclinical Models

| Species | Dose | Cmax (mg/L) | Tmax (hours) | Bioavailability (%) | Reference(s) |

| Horse (Oral Solution, Non-fed) | 20 mg/kg (loading) | - | - | 75.0 ± 10.2 (relative to fed) | [11] |

| Horse (Oral Solution, Fed) | 20 mg/kg (loading) | - | - | - | [11] |

| Rat (with Morphine) | 30 mg/kg p.o. | Increased 5.2-fold | - | - | [12] |

Table 3: Protein Binding of Quinidine in Plasma of Various Species

| Species | Protein Binding (%) | Reference(s) |

| Porcine | 98 | [3] |

| Canine | 90 | [13] |

| Caprine | 77 | [3] |

| Human | 70-95 | [4][7] |

Pharmacodynamics

Quinidine's pharmacodynamic effects are primarily mediated through its interaction with cardiac ion channels. As a multi-channel blocker, it exhibits a complex electrophysiological profile that underlies both its therapeutic and proarrhythmic actions.

Data Presentation: In Vitro Inhibitory Potency of Quinidine on Key Cardiac Ion Channels

The half-maximal inhibitory concentrations (IC50) of quinidine against various cardiac ion channels are presented in Table 4. These values provide a quantitative measure of quinidine's potency at its molecular targets.

Table 4: IC50 Values of Quinidine for Various Cardiac Ion Channels

| Ion Channel | Preclinical Model | IC50 (µM) | Reference(s) |

| hERG (IKr) | HEK293 cells | 0.3 (approx.) | [3] |

| Nav1.5 (Peak) | HEK293 cells | 28.9 ± 2.2 | [14] |

| Cav1.2 (ICaL) | Not Specified | Not reached | [15] |

| Kv1.5 | HL-1 atrial myocytes | 3.5 (without BAPTA) | [10] |

| Kv4.2 | HL-1 atrial myocytes | 10 | [10] |

| Kv2.1 | HL-1 atrial myocytes | 20 | [10] |

Key Signaling Pathways and Mechanisms of Action

Quinidine's antiarrhythmic effects stem from its modulation of cardiac ion channel function, which in turn alters the cardiac action potential. A unique aspect of quinidine's mechanism is its ability to induce the internalization of the Kv1.5 potassium channel, a process independent of its pore-blocking activity.[10][15]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible preclinical data. The following sections outline key methodologies for investigating the pharmacokinetics and pharmacodynamics of quinidine.

Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of quinidine following oral and intravenous administration.

1. Animal Model:

-

Weight: 180-220 g.[16]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Fasting: Animals should be fasted overnight prior to dosing, with free access to water.[16]

2. Drug Formulation and Administration:

-

Vehicle: 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration.[16]

-

Oral Administration: Administer quinidine suspension by oral gavage at a specified dose (e.g., 30 mg/kg).[12]

-

Intravenous Administration: Administer quinidine solution via a cannulated tail vein over a defined period (e.g., 10 minutes).[12]

3. Blood Sampling:

-

Collection Site: Tail vein.[16]

-

Time Points: Collect blood samples at 0 (pre-dose), 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[16]

-

Sample Processing: Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.[16]

4. Bioanalytical Method:

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of quinidine in plasma.[16]

5. Pharmacokinetic Analysis:

-

Software: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Isolated Langendorff-Perfused Heart Model for Arrhythmia Assessment

This ex vivo model is valuable for studying the direct cardiac effects of quinidine, independent of systemic influences.

1. Animal Model:

2. Heart Isolation and Perfusion:

-

Anesthetize the animal and rapidly excise the heart.

-

Mount the heart on a Langendorff apparatus and initiate retrograde perfusion through the aorta with Krebs-Henseleit solution, warmed to 37°C and oxygenated with 95% O2/5% CO2.[17]

3. Electrophysiological Recordings:

-

Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).

-

Record a stable baseline for a designated period.

4. Arrhythmia Induction (Ischemia-Reperfusion Model):

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 15 minutes).

-

Reperfuse the heart with oxygenated Krebs-Henseleit solution to induce reperfusion arrhythmias.

5. Quinidine Administration:

-

Once stable arrhythmias are observed, switch to a perfusion solution containing the desired concentration of quinidine.[17]

6. Data Analysis:

-

Continuously monitor the ECG to assess the effects of quinidine on the incidence and duration of arrhythmias.

-

Analyze changes in heart rate, QT interval, and arrhythmia burden.

Conclusion

This technical guide provides a comprehensive summary of the preclinical pharmacokinetics and pharmacodynamics of quinidine. The tabulated quantitative data, detailed experimental protocols, and visual representations of its mechanism of action offer a valuable resource for researchers in the field of cardiac pharmacology and drug development. A thorough understanding of quinidine's preclinical profile is essential for the rational design of future antiarrhythmic agents with improved safety and efficacy. The significant interspecies variability in pharmacokinetics underscores the importance of careful model selection in preclinical research. Furthermore, the complex, multi-channel blocking nature of quinidine highlights the need for integrated in vitro and in vivo approaches to fully characterize the pharmacological profile of novel antiarrhythmic compounds.

References

- 1. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 2. cipaproject.org [cipaproject.org]

- 3. Dose-dependent kinetics of quinidine in the perfused rat liver preparation. Kinetics of formation of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of quinidine on antinociception and pharmacokinetics of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. currentseparations.com [currentseparations.com]

- 12. [An experimental model for the rational treatment of arrhythmias: a clinical study with quinidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug–Drug Interactions Of Amiodarone And Quinidine On The Pharmacokinetics Of Eliglustat In Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Quinidine pharmacodynamics in normal and isoproterenol-induced hypertrophied blood-perfused working rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinidine Hydrochloride: An In-depth Technical Guide on its Cellular Electrophysiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine (B1679956), a Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias.[1] Its therapeutic and proarrhythmic effects are rooted in its multifaceted interactions with various cardiac ion channels, which collectively alter the cellular electrophysiology of the heart. This technical guide provides a comprehensive overview of the effects of quinidine hydrochloride on cellular electrophysiology, with a focus on its molecular interactions with key cardiac ion channels. This document summarizes quantitative data on its inhibitory effects, details common experimental methodologies for studying these interactions, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine exerts its antiarrhythmic effects primarily by blocking multiple cardiac ion channels, leading to significant alterations in the cardiac action potential.[1] It is considered a non-selective ion channel blocker, affecting sodium, potassium, and calcium currents.[1][2] This multi-channel blockade contributes to its overall electrophysiological profile, which includes a decrease in the maximum rate of depolarization (Vmax), a prolongation of the action potential duration (APD), and an extension of the refractory period.[1][3][4]

Sodium Channel (Nav1.5) Blockade

Quinidine's primary action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][4] This blockade is characterized by its "use-dependent" nature, meaning its efficacy increases at higher heart rates.[2][5] By inhibiting INa, quinidine slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Quinidine binds to the open state of the Nav1.5 channel, the predominant sodium channel isoform in the heart, directly obstructing the ion permeation pathway.[1][6][7]

Potassium Channel Blockade

Quinidine blocks several types of potassium channels, which are crucial for the repolarization phase of the action potential.[2][4] This blockade is a key contributor to the prolongation of the APD and the QT interval observed with quinidine administration.[2] The primary potassium currents affected include:

-

Rapid Delayed Rectifier Potassium Current (IKr): Blockade of IKr, carried by the hERG channel, is a significant factor in quinidine-induced APD prolongation.[2][8]

-

Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits IKs, further contributing to delayed repolarization.[2]

-

Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine can alter the early phase of repolarization and contribute to APD prolongation.[2][3]

-

Inward Rectifier Potassium Current (IK1): Quinidine can also reduce the amplitude of IK1.[9]

Calcium Channel Blockade

Quinidine also exerts a blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the cardiac action potential.[1][2][10] This action can lead to a negative inotropic effect, reducing the force of myocardial contraction.[10] The effect on calcium current has been shown to exhibit both tonic and use-dependent block.[11]

Quantitative Data on Quinidine's Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound on various ion channels and action potential parameters.

Table 1: Inhibitory Concentrations (IC50) of Quinidine on Cardiac Ion Channels

| Ion Channel | Species/Cell Line | IC50 (μM) | Reference(s) |

| Nav1.5 (Peak Current) | HEK293 | 28.9 ± 2.2 | [12] |

| hERG (IKr) | Ltk- cells | 0.8 ± 0.1 | [13] |

| hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 | [13] |

| Kv4.2 | HL-1 cells | 10 | [14] |

| Kv2.1 | HL-1 cells | 20 | [14] |

| IKur | Human Atrial Myocytes | 5 - 7 | [9] |

| Ito (Adult) | Human Atrial Myocytes | 21.8 | [9] |

| Ito (Pediatric) | Human Atrial Myocytes | 112.2 | [9] |

| RHK1 (Ito-type) at 0 mV | Xenopus oocytes | 1690 | [15] |

| RHK1 (Ito-type) at +60 mV | Xenopus oocytes | 875 | [15] |

Table 2: Effects of Quinidine on Cardiac Action Potential Parameters

| Parameter | Preparation | Quinidine Concentration | Effect | Reference(s) |

| Vmax | Canine Ventricular Myocytes | 5-20 μM | Decreased | [11][16] |

| Action Potential Amplitude | Canine Ventricular Myocytes | 5-20 μM | Decreased | [11][16] |

| Action Potential Overshoot | Canine Ventricular Myocytes | 5-20 μM | Decreased | [11][16] |

| Action Potential Duration (APD) | Canine Ventricular Myocytes | 5-20 μM | Initially decreased, prolonged after washout | [11][16] |

| Action Potential Duration (APD) | Guinea-pig Atria | 100 μM | Prolonged | [10] |

| Action Potential Duration (APD) | Guinea-pig Ventricular Muscle | 100 μM | Shortened | [10] |

| Late Repolarization | Cat Papillary Muscles | 100 μM | Markedly prolonged | [10] |

| Resting Potential | Guinea-pig and Cat Heart Muscle | 1-100 μM | Reduced | [10] |

| Effective Refractory Period | Canine Right Ventricle | Dose-dependent | Prolonged | [17] |

Experimental Protocols

The study of quinidine's effects on cellular electrophysiology relies heavily on the patch-clamp technique.[18][19] This method allows for the direct measurement of ion channel activity.[18]

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp configuration is the "gold standard" for measuring ion channel activity and pharmacology.[19] It allows for the recording of macroscopic currents from the entire cell membrane.

Methodology:

-

Cell Preparation: Isolated cardiac myocytes or cell lines stably expressing the ion channel of interest are cultured on glass coverslips.[11][12]

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip with a resistance of 2-5 MΩ when filled with intracellular solution.[20]

-

Solution Preparation:

-

Extracellular (Bath) Solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.[21]

-

Intracellular (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES, with pH adjusted to 7.2 with KOH.[22] Specific compositions can vary to isolate particular currents.

-

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[20]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[23]

-

Voltage-Clamp Protocol: The membrane potential is held at a specific level (holding potential), and voltage steps are applied to elicit ion channel activity. The resulting currents are recorded.[21]

-

Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations.[21]

-

Data Analysis: The recorded currents before and after drug application are analyzed to determine the effect of quinidine on the ion channel, including the IC50 value.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the recording of currents flowing through a single ion channel, providing insights into the channel's gating properties and the mechanism of drug block.

Methodology:

The initial steps are similar to the whole-cell technique. However, after forming a gigaohm seal, the membrane patch is not ruptured. Instead, recordings are made from the small patch of membrane isolated by the pipette tip. This can be done in a "cell-attached" configuration or, by pulling the patch away from the cell, in an "inside-out" or "outside-out" configuration to control the solution on either side of the membrane.[24]

Visualizations

Signaling Pathway of Quinidine's Action

References

- 1. benchchem.com [benchchem.com]

- 2. Quinidine - Wikipedia [en.wikipedia.org]

- 3. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiology in Drug Discovery | Sai Life Sciences | [sailife.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Whole Cell Patch Clamp Protocol [protocols.io]

- 24. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective of Quinidine in Arrhythmia Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of quinidine's role in arrhythmia research, from its serendipitous discovery to its evolving position in the modern therapeutic landscape. The document details its mechanism of action, summarizes key clinical findings in structured tables, outlines seminal experimental protocols, and visualizes complex pathways and workflows.

A Journey Through Time: The Story of Quinidine (B1679956)

Quinidine, a class IA antiarrhythmic agent, holds a significant place in the history of cardiac electrophysiology.[1][2] Originally derived from the bark of the cinchona tree, it is a diastereomer of the antimalarial agent quinine (B1679958).[2][3] Its journey into arrhythmia treatment began serendipitously in the early 20th century.

The story is famously recounted by the physician Karel Frederik Wenckebach in 1912. A Dutch merchant with atrial fibrillation demonstrated to a skeptical Wenckebach that he could reliably terminate his arrhythmia by taking a gram of quinine.[3] While Wenckebach's own subsequent attempts with quinine were largely unsuccessful, this observation laid the groundwork for future investigation. It was Walter von Frey in Berlin who, in 1918, reported that quinidine was the most effective of the four principal cinchona alkaloids in controlling atrial arrhythmias.[3]

For decades that followed, quinidine became a cornerstone in the management of various arrhythmias, particularly in preventing the recurrence of atrial fibrillation after cardioversion.[1][4] However, its use began to decline in the latter part of the 20th century due to concerns about its proarrhythmic effects and an associated increase in mortality, as highlighted in several meta-analyses and the landmark Cardiac Arrhythmia Suppression Trial (CAST).[5][6][7] Despite this, quinidine has found a renewed, albeit niche, role in the treatment of specific inherited arrhythmia syndromes, such as Brugada syndrome and short QT syndrome.[7][8]

Mechanism of Action: A Multi-Channel Blocker

Quinidine exerts its antiarrhythmic effects primarily by blocking several key ion channels involved in the cardiac action potential, classifying it as a Class IA antiarrhythmic agent.[9]

Sodium Channel Blockade

The principal mechanism of action is the blockade of the fast inward sodium current (INa).[3][9] This effect is "use-dependent," meaning the degree of blockade increases with higher heart rates.[3] By inhibiting Nav1.5 channels, quinidine decreases the rate of rise (Vmax) of phase 0 of the cardiac action potential.[3][9] This slows conduction velocity in the atria, ventricles, and His-Purkinje system.[9]

Potassium Channel Blockade

Quinidine also blocks several voltage-gated potassium channels, including the transient outward current (Ito) and the rapid component of the delayed rectifier current (IKr).[10][11][12] This inhibition of potassium efflux during phases 2 and 3 of the action potential leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[9][10] This effect is responsible for the characteristic QT interval prolongation seen on the electrocardiogram (ECG).[3]

Other Actions

In addition to its primary effects on sodium and potassium channels, quinidine also exhibits:

-

Anticholinergic (antimuscarinic) properties: By blocking the effects of acetylcholine, it can increase heart rate and atrioventricular (AV) conduction.[10]

-

Alpha-1 adrenergic blockade: This can lead to vasodilation and a decrease in blood pressure.[13]

-

Calcium channel blockade: At higher concentrations, quinidine can also inhibit L-type calcium channels.[13][14]

These multifaceted actions on various ion channels and receptors contribute to both its therapeutic and adverse effects.

Caption: Mechanism of action of quinidine on cardiac ion channels.

Quantitative Data from Clinical Trials

The efficacy and risks of quinidine have been quantified in numerous clinical trials and meta-analyses over the years. The following tables summarize key findings.

Table 1: Efficacy of Quinidine in Maintaining Sinus Rhythm after Cardioversion for Atrial Fibrillation

| Study/Meta-analysis | Follow-up Duration | Quinidine Group (% in Sinus Rhythm) | Control Group (% in Sinus Rhythm) |

| Coplen et al. (1990) Meta-analysis[15] | 3 Months | 69% | 45% |

| 6 Months | 58% | 33% | |

| 12 Months | 50% | 25% | |

| Multicentre Study from Stockholm (1975)[16] | 12 Months | 51% | 28% |

Table 2: Mortality Associated with Quinidine Therapy

| Study/Meta-analysis | Patient Population | Quinidine Group Mortality | Control/Other Drug Group Mortality | Odds Ratio (Quinidine vs. Control) |

| Coplen et al. (1990)[15] | Atrial Fibrillation (post-cardioversion) | 2.9% | 0.8% | 2.98 |

| Morganroth et al. (1992) Meta-analysis[17] | Ventricular Arrhythmias | 2.4% (12/502) | 0.8% (4/507) | - |

Table 3: Proarrhythmic Effects of Quinidine

| Study | Patient Population | Definition of Proarrhythmia | Incidence of Proarrhythmia |

| Morganroth & Horowitz (1985)[18] | Benign or potentially lethal ventricular arrhythmias | ≥400% increase in PVCs, new VT, or 10-fold increase in VT beats | 2% (6/360) |

| Morganroth et al. (1992)[17] | Ventricular Arrhythmias | Not specified | 4.0% (20/502) |

Seminal Experimental Protocols

Understanding the electrophysiological effects of quinidine was built upon meticulous laboratory research. Below are detailed methodologies from key experiments.

Microelectrode Studies in Canine Purkinje Fibers

Objective: To characterize the time course and concentration-dependence of quinidine's effects on the cardiac action potential.

Methodology:

-

Tissue Preparation: Canine hearts were excised, and Purkinje fibers were dissected from the ventricles. The fibers were then placed in a tissue bath and superfused with Tyrode's solution at a constant temperature (37°C), gassed with 95% O2 and 5% CO2.

-

Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers and record transmembrane action potentials.

-

Drug Application: Quinidine was infused into the Tyrode's solution at various concentrations (e.g., 0.2 - 1 x 10-5 M) for a set duration (e.g., 30 minutes).

-

Washout: The drug-containing solution was then replaced with a drug-free solution to observe the reversal of the effects over a period (e.g., 60 minutes).

-

Data Analysis: Key action potential parameters were measured, including the maximum upstroke velocity (Vmax) of phase 0, and the slopes of phase 2 and phase 3 repolarization. The half-time (T1/2) for the onset and washout of the drug's effects were calculated.[19]

Whole-Cell Voltage Clamp in Isolated Ventricular Myocytes

Objective: To identify and quantify the effects of quinidine on specific ionic currents.

Methodology:

-

Cell Isolation: Single ventricular myocytes were isolated from animal hearts (e.g., canine or rabbit) using enzymatic digestion with collagenase.[11][14]

-

Voltage Clamp Technique: A discontinuous single microelectrode or whole-cell patch-clamp technique was employed. This allows the cell membrane potential to be "clamped" at a specific voltage, and the resulting ionic currents flowing across the membrane are measured.

-

Current Isolation: Specific voltage clamp protocols and the use of channel-blocking agents (e.g., tetrodotoxin (B1210768) for Na+ channels) were used to isolate individual currents, such as the fast sodium current (INa), L-type calcium current (ICa), and various potassium currents (e.g., Ito, IK1).

-

Quinidine Application: Quinidine at therapeutic concentrations (e.g., 3-20 µM) was applied to the superfusate, and the effects on the amplitude and kinetics of the isolated currents were recorded.[11][14]

-

Data Analysis: The magnitude of current block was quantified and often expressed as a percentage reduction from the baseline. The voltage- and time-dependence of the block were also characterized.

Caption: Workflow for a whole-cell voltage clamp experiment.

Conclusion: A Lasting Legacy

The history of quinidine in arrhythmia research is a compelling narrative of clinical observation, electrophysiological discovery, and evolving safety paradigms. From its origins as a folk remedy to its establishment as a foundational antiarrhythmic agent, and its subsequent decline and rediscovery for niche indications, quinidine has provided invaluable lessons. It underscored the importance of ion channels as therapeutic targets, introduced the concept of proarrhythmia, and highlighted the critical need for rigorous clinical trials to balance efficacy with long-term safety. While no longer a first-line agent for common arrhythmias, the legacy of quinidine continues to inform modern antiarrhythmic drug development and the management of complex cardiac channelopathies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quinidine - Wikipedia [en.wikipedia.org]

- 4. Thirty years on quinidine for paroxysmal ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinidine: MedlinePlus Drug Information [medlineplus.gov]

- 6. Theory and practice of present clinical use of Quinidine in the management of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinidine-A legacy within the modern era of antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A historical outline of quinidine [medigraphic.com]